Cas no 2418708-63-9 (1-(2-chlorothiophen-3-yl)methanamine hydrochloride)

1-(2-Chlorothiophen-3-yl)methanamine hydrochloride is a specialized organic compound featuring a chlorothiophene backbone with an amine functional group, rendered as its hydrochloride salt for enhanced stability and solubility. This intermediate is particularly valuable in pharmaceutical and agrochemical synthesis, where its reactive amine group facilitates further derivatization. The chlorothiophene moiety imparts unique electronic and steric properties, making it useful in the development of bioactive molecules. The hydrochloride form ensures improved handling and storage characteristics. Its well-defined structure and high purity make it a reliable building block for researchers in medicinal chemistry and material science applications.
1-(2-chlorothiophen-3-yl)methanamine hydrochloride structure
2418708-63-9 structure
商品名:1-(2-chlorothiophen-3-yl)methanamine hydrochloride
CAS番号:2418708-63-9
MF:C5H7Cl2NS
メガワット:184.086777925491
MDL:MFCD32679135
CID:5462021
PubChem ID:154577335

1-(2-chlorothiophen-3-yl)methanamine hydrochloride 化学的及び物理的性質

名前と識別子

    • (2-Chlorothiophen-3-yl)methanamine;hydrochloride
    • 1-(2-chlorothiophen-3-yl)methanamine hydrochloride
    • Z4459561724
    • MDL: MFCD32679135
    • インチ: 1S/C5H6ClNS.ClH/c6-5-4(3-7)1-2-8-5;/h1-2H,3,7H2;1H
    • InChIKey: HERPAAZKPVLCNY-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C=CS1)CN.Cl

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 78.8
  • トポロジー分子極性表面積: 54.3

1-(2-chlorothiophen-3-yl)methanamine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26862343-0.5g
1-(2-chlorothiophen-3-yl)methanamine hydrochloride
2418708-63-9 95.0%
0.5g
$391.0 2025-03-20
Enamine
EN300-26862343-5.0g
1-(2-chlorothiophen-3-yl)methanamine hydrochloride
2418708-63-9 95.0%
5.0g
$1488.0 2025-03-20
Enamine
EN300-26862343-10.0g
1-(2-chlorothiophen-3-yl)methanamine hydrochloride
2418708-63-9 95.0%
10.0g
$2209.0 2025-03-20
Enamine
EN300-26862343-0.1g
1-(2-chlorothiophen-3-yl)methanamine hydrochloride
2418708-63-9 95.0%
0.1g
$144.0 2025-03-20
Enamine
EN300-26862343-5g
1-(2-chlorothiophen-3-yl)methanamine hydrochloride
2418708-63-9 95%
5g
$1488.0 2023-09-11
Enamine
EN300-26862343-10g
1-(2-chlorothiophen-3-yl)methanamine hydrochloride
2418708-63-9 95%
10g
$2209.0 2023-09-11
1PlusChem
1P028ZZB-250mg
1-(2-chlorothiophen-3-yl)methanaminehydrochloride
2418708-63-9 95%
250mg
$308.00 2024-05-21
1PlusChem
1P028ZZB-10g
1-(2-chlorothiophen-3-yl)methanaminehydrochloride
2418708-63-9 95%
10g
$2793.00 2024-05-21
Aaron
AR02907N-250mg
1-(2-chlorothiophen-3-yl)methanaminehydrochloride
2418708-63-9 95%
250mg
$309.00 2025-02-17
Aaron
AR02907N-5g
1-(2-chlorothiophen-3-yl)methanaminehydrochloride
2418708-63-9 95%
5g
$2071.00 2023-12-15

1-(2-chlorothiophen-3-yl)methanamine hydrochloride 関連文献

1-(2-chlorothiophen-3-yl)methanamine hydrochlorideに関する追加情報

Introduction to 1-(2-chlorothiophen-3-yl)methanamine hydrochloride (CAS No. 2418708-63-9)

1-(2-chlorothiophen-3-yl)methanamine hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 2418708-63-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the class of thiophene derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural framework of 1-(2-chlorothiophen-3-yl)methanamine hydrochloride incorporates a thiophene ring substituted with a chlorine atom at the 2-position and an amine group at the 3-position, linked to a methylamino moiety. This unique arrangement imparts distinct chemical and pharmacological properties, making it a subject of intense interest among researchers.

The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, facilitating its use in various biochemical assays and pharmaceutical formulations. The presence of the chlorine atom in the thiophene ring not only influences the electronic properties of the molecule but also serves as a handle for further chemical modifications, enabling the synthesis of more complex derivatives with tailored biological activities.

In recent years, there has been a surge in research focusing on thiophene-based compounds due to their role as key scaffolds in the development of novel therapeutic agents. 1-(2-chlorothiophen-3-yl)methanamine hydrochloride has been explored for its potential in multiple pharmacological pathways. Studies have indicated that this compound may exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for treating various diseases. For instance, preliminary investigations suggest that it could interfere with pathways involved in inflammation and cancer progression, although further research is necessary to fully elucidate its mechanism of action.

The pharmaceutical industry has shown particular interest in thiophene derivatives due to their structural versatility and biological efficacy. The scaffold of 1-(2-chlorothiophen-3-yl)methanamine hydrochloride allows for modifications that can fine-tune its pharmacokinetic properties, such as bioavailability, metabolic stability, and target specificity. This flexibility is crucial for developing drugs that can effectively interact with biological targets while minimizing side effects.

Moreover, the compound's ability to cross cell membranes makes it an attractive candidate for drug delivery systems. Researchers are exploring its potential use in designing prodrugs or nanoparticles that can enhance therapeutic outcomes. The amine group in 1-(2-chlorothiophen-3-yl)methanamine hydrochloride can be particularly useful for conjugation with other bioactive molecules or for linking to targeting ligands, thereby increasing its utility in targeted therapies.

The synthesis of 1-(2-chlorothiophen-3-yl)methanamine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only enhance the accessibility of the compound but also provide opportunities for introducing structural variations through combinatorial chemistry approaches.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between 1-(2-chlorothiophen-3-yl)methanamine hydrochloride and biological targets. These studies help predict binding affinities, identify key interaction sites, and optimize lead structures for improved efficacy. The integration of experimental data with computational techniques has accelerated the drug discovery process significantly.

The safety profile of 1-(2-chlorothiophen-3-yl)methanamine hydrochloride is another critical aspect that has been examined through preclinical studies. Initial toxicity assessments suggest that the compound exhibits moderate solubility and moderate oral bioavailability, with no significant acute toxicity observed at tested doses. However, long-term studies are necessary to evaluate potential chronic effects and metabolic pathways involved in its degradation within biological systems.

In conclusion, 1-(2-chlorothiophen-3-yl)methanamine hydrochloride (CAS No. 2418708-63-9) represents a promising entity in pharmaceutical research due to its unique structural features and potential biological activities. Its exploration across various therapeutic areas highlights its significance as a building block for novel drug candidates. As research progresses, further insights into its pharmacological properties and synthetic modifications will continue to expand its applications in medicine and biotechnology.

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